2-Propylpyrimidine

Lipophilicity ADME Physicochemical Properties

2-Propylpyrimidine (CAS 61349-71-1) is a C7H10N2 heterocyclic compound belonging to the alkylpyrimidine class, characterized by a propyl group at the 2-position of the pyrimidine ring. This structural motif serves as a foundational building block in medicinal chemistry and agrochemical research, with its distinct physicochemical properties (e.g., a calculated logP of 1.29 and a predicted boiling point of 166.9±9.0 °C ) differentiating it from shorter-chain analogs and informing its utility in specific synthetic applications.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 61349-71-1
Cat. No. B1626694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpyrimidine
CAS61349-71-1
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC=N1
InChIInChI=1S/C7H10N2/c1-2-4-7-8-5-3-6-9-7/h3,5-6H,2,4H2,1H3
InChIKeyYVHDMQRVTVCDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylpyrimidine (CAS 61349-71-1) Baseline Profile for Chemical Sourcing and R&D Application


2-Propylpyrimidine (CAS 61349-71-1) is a C7H10N2 heterocyclic compound belonging to the alkylpyrimidine class, characterized by a propyl group at the 2-position of the pyrimidine ring [1]. This structural motif serves as a foundational building block in medicinal chemistry and agrochemical research, with its distinct physicochemical properties (e.g., a calculated logP of 1.29 [1] and a predicted boiling point of 166.9±9.0 °C [2]) differentiating it from shorter-chain analogs and informing its utility in specific synthetic applications.

Why 2-Propylpyrimidine (CAS 61349-71-1) Is Not a Drop-In Replacement for Common Alkylpyrimidines


Within the alkylpyrimidine series, seemingly minor alterations to the alkyl chain length (e.g., methyl, ethyl, propyl) result in quantifiable and meaningful changes to critical physicochemical parameters [1]. These differences in lipophilicity (logP), basicity (pKa), and volatility (boiling point) directly impact a molecule's behavior in biological assays, synthetic reaction conditions, and purification workflows. Therefore, substituting 2-propylpyrimidine with a shorter or longer chain analog without careful re-optimization of reaction or assay conditions can lead to inaccurate results, lower synthetic yields, or failure in a target biological application.

Quantitative Differentiation Guide for 2-Propylpyrimidine (CAS 61349-71-1) Procurement


Lipophilicity (logP) Benchmarking: 2-Propylpyrimidine vs. Shorter-Chain Analogs

2-Propylpyrimidine demonstrates a calculated logP of 1.29 [1], representing a quantifiable increase in lipophilicity compared to the 2-methyl (logP ~0.55 [2]) and 2-ethyl (logP ~0.91 [3]) analogs. This trend confirms that the propyl substituent imparts a higher degree of hydrophobicity, a critical factor influencing membrane permeability and protein binding in biological systems.

Lipophilicity ADME Physicochemical Properties

Basicity (pKa) Comparison: Quantifying the Electronic Effect of the Propyl Chain

The predicted pKa of 2-propylpyrimidine is 2.41 [1]. This value is significantly higher than that of 2-methylpyrimidine, which has a predicted pKa of 1.85±0.13 . This increased basicity, driven by the electron-donating inductive effect of the longer propyl chain, can influence the compound's protonation state under physiological or synthetic conditions, thereby affecting its reactivity and solubility.

Basicity pKa Reactivity

Volatility (Boiling Point) Trend Analysis for Purification and Handling

The boiling point of 2-propylpyrimidine is predicted to be 166.9±9.0 °C at 760 mmHg [1]. This value aligns with the expected trend for the alkylpyrimidine series: 2-methylpyrimidine boils at 122.1 °C and 2-ethylpyrimidine at 144.0±9.0 °C . The higher boiling point of the propyl derivative reflects its increased molecular weight and van der Waals interactions.

Boiling Point Volatility Purification

Synthetic Yield Data for 2-Propylpyrimidine via Catalytic Dehydrogenation

A patented process for preparing 2-propyl- or 2-butylpyrimidine via gas-phase dehydrogenation of the corresponding tetrahydropyrimidine over a palladium catalyst demonstrates that the yield is highly dependent on the reaction conditions [1]. While specific yields for 2-propylpyrimidine are not isolated in the patent's comparative data, the patent establishes a yield range of 73-86% for the related 2-isopropylpyrimidine [1], providing a quantitative performance benchmark for this class of reactions.

Synthetic Yield Process Chemistry Catalysis

Structural Confirmation via X-ray Crystallography: Cambridge Structural Database Entry

The crystal structure of a derivative containing the 2-propylpyrimidine core has been experimentally determined and deposited in the Cambridge Structural Database (CCDC 2346153) [1]. This entry provides definitive, high-resolution 3D coordinates, cell parameters, and space group information, confirming the precise molecular geometry and solid-state packing arrangement. This level of structural characterization is essential for computational chemistry, molecular docking studies, and understanding the compound's intermolecular interactions.

X-ray Crystallography Structural Confirmation CSD

Validated Application Scenarios for 2-Propylpyrimidine (CAS 61349-71-1) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Defined Lipophilicity

When optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a medicinal chemist can select 2-propylpyrimidine as a building block to introduce a specific, quantifiable increase in lipophilicity (logP = 1.29 [1]) compared to a methyl or ethyl analog. This allows for a controlled and data-driven modification of the compound's LogP, which is a key predictor of oral absorption and membrane permeability. The evidence from Section 3 confirms that this change is not arbitrary but is a measurable, stepwise increase from the logP values of 2-methylpyrimidine (~0.55) and 2-ethylpyrimidine (~0.91).

Process Chemistry: Designing a Scalable Synthetic Route with Benchmarked Yields

A process chemist planning the scale-up of a 2-propylpyrimidine-containing intermediate can reference the patented dehydrogenation process [2]. The patent provides a benchmark for reaction efficiency, with yields for a related compound (2-isopropylpyrimidine) reported between 73-86% [2]. This evidence supports the feasibility of a catalytic route and provides a quantitative target for process optimization, helping to avoid unproductive experimentation with lower-yielding alternatives.

Structural Biology and Computational Chemistry: High-Confidence Molecular Modeling

For studies involving molecular docking, pharmacophore modeling, or crystal structure prediction, the availability of an experimental crystal structure (CCDC 2346153) for a 2-propylpyrimidine derivative provides a gold-standard reference for the compound's 3D conformation [3]. Researchers can use this data to validate their computational models, ensuring that the starting geometry for in silico experiments is accurate and reliable, which is a critical step for structure-based drug design.

Analytical Chemistry and QC: Method Development and Reference Standard Use

The specific predicted boiling point (166.9±9.0 °C) and vapor pressure (2.3±0.3 mmHg at 25°C) of 2-propylpyrimidine [4] are essential parameters for developing robust analytical methods. These values inform the selection of appropriate GC column temperature programs and headspace sampling conditions, ensuring accurate quantification and purity assessment. This data allows an analytical chemist to confidently differentiate and quantify 2-propylpyrimidine in complex mixtures, especially when separating it from more volatile alkylpyrimidine analogs.

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